Methyl 4-(5,6-dimethylpyrimidine-4-amido)benzoate
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Overview
Description
Methyl 4-(5,6-dimethylpyrimidine-4-amido)benzoate is an organic compound with the molecular formula C15H15N3O3 and a molecular weight of 285.303 g/mol. This compound features a benzoate ester linked to a pyrimidine derivative, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5,6-dimethylpyrimidine-4-amido)benzoate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Coupling with Benzoate: The pyrimidine derivative is then coupled with methyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5,6-dimethylpyrimidine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring and benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(5,6-dimethylpyrimidine-4-amido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5,6-dimethylpyrimidine-4-amido)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzoate ester may also play a role in the compound’s overall activity by facilitating its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6-dimethylpyrimidine-4-carboxylate: A similar compound with a carboxylate group instead of the benzoate ester.
Methyl 4-aminobenzoate: Another related compound with an amino group instead of the pyrimidine derivative.
Uniqueness
Methyl 4-(5,6-dimethylpyrimidine-4-amido)benzoate is unique due to its combination of a pyrimidine ring and a benzoate ester, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-10(2)16-8-17-13(9)14(19)18-12-6-4-11(5-7-12)15(20)21-3/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHZVNLMLVVXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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